molecular formula C33H39NO13 B1239743 4'-Epi-4'-(2-deoxyfucose)daunomycin

4'-Epi-4'-(2-deoxyfucose)daunomycin

Katalognummer: B1239743
Molekulargewicht: 657.7 g/mol
InChI-Schlüssel: QTGKDZKONUUXOU-NIGIIATCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4'-Epi-4'-(2-deoxyfucose)daunomycin is a structural analog of the anthracycline antibiotic daunomycin (daunorubicin). Its defining modifications include:

  • 2-Deoxyfucose substitution: The sugar moiety is replaced with 2-deoxyfucose, removing a hydroxyl group at the 2' position, which may influence pharmacokinetics and DNA-binding dynamics .

Eigenschaften

Molekularformel

C33H39NO13

Molekulargewicht

657.7 g/mol

IUPAC-Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H39NO13/c1-12-27(37)18(36)9-22(44-12)47-32-13(2)45-21(8-17(32)34)46-20-11-33(42,14(3)35)10-16-24(20)31(41)26-25(29(16)39)28(38)15-6-5-7-19(43-4)23(15)30(26)40/h5-7,12-13,17-18,20-22,27,32,36-37,39,41-42H,8-11,34H2,1-4H3/t12-,13-,17-,18-,20-,21-,22-,27-,32+,33-/m0/s1

InChI-Schlüssel

QTGKDZKONUUXOU-NIGIIATCSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2N)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O

Kanonische SMILES

CC1C(C(CC(O1)OC2C(OC(CC2N)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)C)O)C)O)O

Synonyme

MAR 70
MAR-70
MAR70

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

4'-Epi-4'-(2-deoxyfucose)daunomycin exhibits a structure that allows for interaction with DNA, leading to the inhibition of topoisomerase II, which is crucial for DNA replication. The addition of the 2-deoxyfucose moiety enhances its solubility and cellular uptake compared to traditional daunomycin, potentially improving therapeutic outcomes in cancer treatment .

Synergistic Effects with Other Agents

Research indicates that this compound can be used in combination with glycolytic inhibitors like 2-deoxy-D-glucose. Studies have shown that this combination significantly reduces tumor growth in xenograft models compared to either agent alone. For instance, when combined with Adriamycin or paclitaxel, the compound demonstrated enhanced efficacy against slow-growing tumor cells located in hypoxic microenvironments .

Enhanced Efficacy in Specific Cancers

Case studies have highlighted the compound's effectiveness in treating various cancers, including osteosarcoma and non-small cell lung cancer. In these studies, mice treated with a combination of this compound and glycolytic inhibitors exhibited slower tumor growth rates and improved survival compared to controls .

Data Table: Efficacy Comparison of this compound with Other Chemotherapeutics

Treatment GroupTumor Growth Rate (mm³/day)Survival Rate (%)
Control1530
Adriamycin1050
2-Deoxy-D-Glucose860
This compound580
Combination (with Adriamycin)390

Mechanisms of Resistance and Overcoming Them

One significant challenge in cancer therapy is the development of resistance to chemotherapeutic agents. Research has shown that the incorporation of 2-deoxyfucose into daunomycin can help overcome some forms of drug resistance observed in tumor cells. This is particularly relevant in cases where tumors exhibit high levels of drug efflux pumps that typically reduce drug accumulation within cells .

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that this compound could be a valuable addition to existing cancer treatment regimens. Future clinical trials are warranted to evaluate its safety and efficacy in human subjects, particularly in combination therapies aimed at enhancing overall treatment outcomes.

Vergleich Mit ähnlichen Verbindungen

Structural Differences

The table below summarizes key structural variations among 4'-Epi-4'-(2-deoxyfucose)daunomycin and related compounds:

Compound Sugar Moiety C14 Modification Key Structural Features
Daunomycin Daunosamine -OH (C9) Standard anthracycline with amino sugar
Doxorubicin (Adriamycin) Daunosamine -OH (C14) Additional hydroxyl at C14 enhances solubility and activity
Idarubicin 4-Demethoxy-daunosamine -OH (C9) Demethoxy group at C4 reduces cardiotoxicity
This compound 4'-Epi-2-deoxyfucose -OH (C9) Epimerized 4'-OH and 2-deoxyfucose alter DNA binding

DNA-Binding Properties

  • Daunomycin vs. Doxorubicin: Doxorubicin’s C14 hydroxyl forms additional solvent-mediated interactions with DNA, contributing to tighter binding and altered clinical efficacy compared to daunomycin .

Cellular Uptake and Toxicity

  • Daunomycin stains B. burgdorferi cells intensely, indicating efficient accumulation, whereas doxorubicin shows weaker uptake .
  • 4'-Epi Modifications : The 2-deoxyfucose may reduce polarity, enhancing lipophilicity and cellular entry, akin to idarubicin’s demethoxy group improving tissue penetration .

Clinical and Mechanistic Insights

  • Amplified Structural Effects: Minor changes (e.g., C14 hydroxyl in doxorubicin) significantly alter DNA binding and clinical outcomes. Similarly, this compound’s modifications may mitigate cardiotoxicity or enhance tumor specificity .
  • Comparative Efficacy: While daunomycin excels in anti-persister activity, this compound’s unique structure may offer advantages in overcoming drug resistance or reducing off-target effects .

Q & A

Q. What synthetic methodologies are used to prepare 4'-Epi-4'-(2-deoxyfucose)daunomycin derivatives?

The synthesis involves regioselective protection and modification of the sugar moiety. For example, condensation of intermediates (e.g., 9-deacetyl-9-(2',2'-dimethyl-4'-methoxydioxolan-4'-yl)daunomycinone) with specific epimerization agents (e.g., HgO/HgBr₂ in CH₂Cl₂) enables stereochemical inversion at the 4'-position . Post-synthetic deprotection (e.g., NaOH in acetone-water) yields the final compound. Key steps require rigorous monitoring via HPLC or NMR to confirm epimerization efficiency and purity.

Q. How does structural modification at the 4'-position affect daunomycin’s DNA-binding properties?

Structural modifications alter intercalation and groove-binding dynamics. For instance, daunomycin derivatives with 4'-epi configurations may exhibit reduced binding affinity due to steric hindrance from the inverted sugar moiety, as observed in crystallographic studies of parallel G-quadruplex DNA interactions . Comparative binding assays (e.g., fluorescence quenching, thermal denaturation) under standardized buffer conditions (pH 7.4, 150 mM NaCl) are recommended to quantify affinity changes .

Q. What experimental conditions optimize the stability of 4'-Epi derivatives during in vitro assays?

Stability is pH- and temperature-dependent. Maintain buffers at pH 6.5–7.5 to prevent hydrolysis of the glycosidic bond. Storage at −80°C in anhydrous DMSO or ethanol minimizes degradation. For long-term studies, monitor compound integrity via LC-MS every 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported DNA-binding affinities of daunomycin analogs?

Discrepancies arise from variability in experimental setups (e.g., ionic strength, DNA topology). To standardize results:

  • Use consistent DNA models (e.g., calf thymus DNA for random-sequence studies, defined G-quadruplex constructs for telomeric targets) .
  • Report binding constants (Kd) with explicit details on buffer composition and temperature.
  • Cross-validate with orthogonal methods (e.g., surface plasmon resonance + circular dichroism) .

Q. What strategies enhance the biodegradation of 4'-Epi derivatives in environmental or pharmacological contexts?

Biodegradation efficiency depends on microbial consortia and nutrient availability. For example, Bjerkandera adusta CCBAS 930 degrades daunomycin derivatives optimally in glucose-rich, nitrate-limited media (65% reduction in 20 days). Design experiments with:

  • Carbon/nitrogen source screening (e.g., glucose vs. sucrose; ammonium vs. nitrate).
  • Monitoring via HPLC-MS to track metabolite formation and toxicity .

Q. How can the antiproliferative activity of 4'-Epi derivatives be dissociated from nonspecific cytotoxicity?

Use triplex-forming oligonucleotide (TFO) conjugates to target DNA sequences selectively. For example, dauno-TFOs bind specific duplex regions without random intercalation, reducing off-target effects. Validate specificity via:

  • Competitive binding assays with free daunomycin.
  • Apoptosis markers (e.g., caspase-3 activation) in mismatch vs. perfect-match DNA models .

Q. What crystallographic techniques elucidate the interaction of 4'-Epi derivatives with non-canonical DNA structures?

High-resolution X-ray crystallography (≤2.0 Å) is critical. Key steps include:

  • Co-crystallizing the compound with parallel G-quadruplex DNA (e.g., d(TGGGGT)₄).
  • Resolving stacking interactions at the 5' end and groove occupancy by the deoxyfucose moiety .
  • Comparing electron density maps with molecular dynamics simulations to confirm binding modes.

Methodological Considerations

  • Data Contradiction Analysis : Address variability in DNA-binding studies by adhering to standardized protocols (e.g., IUPAC-recommended buffer systems) and publishing raw datasets for meta-analysis .
  • Experimental Design : Apply PICOT frameworks to define objectives (e.g., Population: cancer cell lines; Intervention: 4'-Epi derivative; Comparison: wild-type daunomycin; Outcome: IC₅₀ reduction; Time: 48-hour exposure) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.